N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-3-6-15(11-17(13)22)23-20(28)12-30-21-25-24-19-10-9-18(26-27(19)21)14-4-7-16(29-2)8-5-14/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVDPOLNSWENSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorinated aromatic ring : Enhances lipophilicity and may influence receptor binding.
- Triazole moiety : Known for its role in biological activity, particularly in inhibiting various enzymes.
- Thioacetamide group : Potentially contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 424.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in modulating protein kinase activities, which are crucial for regulating cellular processes such as proliferation and apoptosis .
- Anti-inflammatory Properties : The triazole structure is associated with anti-inflammatory effects by inhibiting NF-kB signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data for this compound is limited.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Protein Kinase Inhibition | Modulates cellular proliferation | |
| Anti-inflammatory | Inhibits NF-kB signaling | |
| Antimicrobial | Potential activity against bacterial strains |
Case Studies and Research Findings
- Antiviral Activity :
- Cancer Research :
- In Vitro Studies :
Scientific Research Applications
Medicinal Chemistry
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has shown potential in various pharmacological studies:
- Anti-Cancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The following table summarizes some findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These results suggest that modifications in the triazole structure can lead to enhanced anti-cancer activity .
Biological Research
The compound's structural features make it suitable for studying enzyme interactions and protein binding:
- Mechanism of Action : The interaction of this compound with specific molecular targets, such as enzymes or receptors, is crucial for its biological activity. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Material Science
Due to its unique chemical properties, this compound can serve as a building block in the synthesis of more complex molecules and materials with unique properties .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its derivatives:
- Synthesis Methods : The synthesis typically involves multi-step organic reactions starting from the preparation of the triazolopyridazine core followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reaction conditions include strong bases like sodium hydride and solvents such as dimethylformamide (DMF).
- Biological Activity : Investigations into the anti-inflammatory and antimicrobial properties have been conducted. For instance, derivatives of triazole compounds have been noted for their ability to inhibit specific enzyme activities linked to inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical Properties
Melting points (MP) and molecular weights (MW) are critical for industrial scalability. The chromen-2-yl pyrazolo-pyrimidine derivative in Example 53 () has an MP of 175–178°C and MW 589.1 g/mol. In contrast, N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573948-03-5, ) features an ethoxy group instead of methoxy, which may lower its MP due to increased steric hindrance. The target compound’s MP and MW remain unreported but could be inferred to fall within similar ranges .
Bioactivity and Toxicity
While bioactivity data for the target compound are unavailable, heterocyclic amines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) () exhibit carcinogenicity, emphasizing the need for toxicity profiling in structurally related compounds. The triazolo-pyridazine core in the target compound may confer kinase inhibition (akin to pyrazolo-pyrimidines in ), but substituents like 4-methoxyphenyl could modulate selectivity and potency .
Research Implications and Limitations
The provided evidence highlights gaps in specific data (e.g., NMR profiles, IC₅₀ values) for the target compound. Structural analogs suggest that substituent variations significantly impact solubility, bioavailability, and target affinity. For instance, electron-withdrawing groups (e.g., fluorine in the target compound) may enhance metabolic stability compared to ethoxy or methyl groups . Future studies should prioritize:
Synthetic optimization to improve yields beyond the 68–74% seen in analogs .
NMR/X-ray crystallography to confirm regiochemistry, as seen in ’s analysis of proton chemical shifts .
In vitro bioassays to evaluate kinase inhibition or cytotoxicity relative to pyrazolo-pyrimidine derivatives .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the [1,2,4]triazolo[4,3-b]pyridazine core. A common approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates to form the triazole ring .
- Thioether linkage : Introducing the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Final coupling : Attaching the 3-fluoro-4-methylphenyl group via amide bond formation, often using EDCI/HOBt as coupling agents .
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or LC-MS .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and connectivity, particularly the triazole ring protons (δ 8.5–9.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ ion matching the theoretical mass) .
- X-ray crystallography : For unambiguous confirmation of the triazolo-pyridazine core and substituent orientations, if single crystals are obtainable .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer: Based on structurally related compounds:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as similar triazolo derivatives may release toxic vapors (e.g., H₂S during thioether formation) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation, as acetamide derivatives are often hygroscopic .
Advanced Research Questions
Q. How can conflicting data from spectroscopic characterization (e.g., NMR vs. XRD) be resolved?
Methodological Answer: Discrepancies between NMR and XRD data often arise from dynamic effects (e.g., rotamers) or crystal packing vs. solution-state structures. To resolve these:
- Variable-temperature NMR : Perform experiments at different temperatures (e.g., 25°C to −40°C) to identify conformational equilibria .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .
- Complementary techniques : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and elemental analysis for purity .
Q. What strategies are effective for optimizing the reaction yield of the thioacetamide linkage?
Methodological Answer: Yield optimization focuses on reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of thiols .
- Catalysis : Add catalytic KI to facilitate SN2 mechanisms in thioether formation .
- Stoichiometry : Use a 1.2–1.5 molar excess of the thiolating agent to drive the reaction to completion .
Monitor by LC-MS to identify side products (e.g., disulfides) and adjust reaction times accordingly .
Q. How can substituent modifications (e.g., fluoro or methoxy groups) influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability but potentially reducing solubility. Assess via shake-flask experiments or computational tools (e.g., MarvinSketch) .
- Metabolic stability : The 4-methoxyphenyl group may slow oxidative metabolism by cytochrome P450 enzymes. Validate using liver microsome assays .
- Bioavailability : Perform in vivo PK studies in rodent models, measuring plasma half-life (t₁/₂) and AUC after oral administration .
Q. What experimental designs are recommended for evaluating biological activity against kinase targets?
Methodological Answer:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or VEGFR) in ATP-competitive assays with luminescence-based detection (e.g., ADP-Glo™) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include staurosporine as a positive control .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects (e.g., using KinomeScan technology) .
Q. How can researchers address poor solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic moieties .
- Nanoparticle encapsulation : Employ liposomal or polymeric nanoparticles for sustained release in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
